molecular formula C14H10ClF2NO2 B5885308 N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide

N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide

Cat. No. B5885308
M. Wt: 297.68 g/mol
InChI Key: SDPOYXKTDQJRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide, also known as ML188, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in drug discovery and development. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide involves the inhibition of a specific protein target. This protein plays a key role in several biological processes, including cell signaling and gene expression. By inhibiting this protein, N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide can potentially modulate these processes and lead to therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide can have a range of biochemical and physiological effects, depending on the specific context in which it is used. These effects may include changes in cell signaling, gene expression, and cellular metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide is its high affinity for a specific protein target, which makes it a valuable tool for studying the function of this protein. However, like any experimental tool, N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide has limitations. For example, it may not be effective in all contexts or may have off-target effects that need to be carefully considered.

Future Directions

There are several potential future directions for research involving N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide. These may include further studies of its mechanism of action, exploration of its potential therapeutic applications, and development of new compounds based on its structure and function. Additionally, N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide may be used as a tool to study the function of other related proteins and biological processes.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process has been described in detail in scientific literature and involves the use of various reagents and solvents.

Scientific Research Applications

N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide has been studied extensively in the context of drug discovery and development. Its high affinity for a specific protein target has made it a valuable tool for studying the function of this protein and its role in various biological processes.

properties

IUPAC Name

N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO2/c15-11-3-1-2-4-12(11)18-13(19)9-5-7-10(8-6-9)20-14(16)17/h1-8,14H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPOYXKTDQJRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide

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